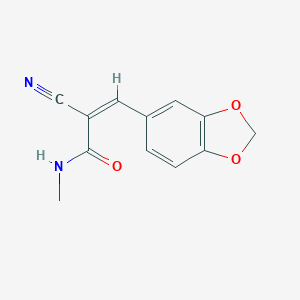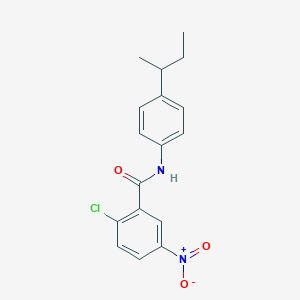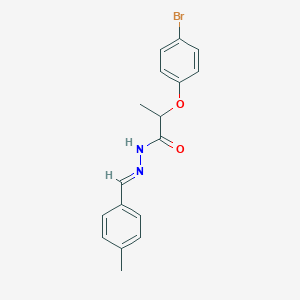![molecular formula C24H21N3O3S B336087 N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide](/img/structure/B336087.png)
N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide is a complex organic compound with the molecular formula C24H21N3O3S. It is known for its unique structure, which includes a benzoxazole ring, a methoxybenzylidene group, and a phenylacetohydrazide moiety.
Méthodes De Préparation
The synthesis of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Condensation Reaction: The resulting compound undergoes a condensation reaction with 4-methoxybenzaldehyde to form the benzylidene derivative.
Hydrazide Formation: Finally, the benzylidene derivative is reacted with phenylacetic acid hydrazide to yield the target compound
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mécanisme D'action
The mechanism of action of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:
2-Mercaptobenzoxazole: Known for its use in corrosion inhibition and metal protection.
2-Mercaptobenzothiazole: Widely used as a rubber vulcanization accelerator and corrosion inhibitor.
Benzothiazol-2-yl hydrazones: Evaluated for their anticonvulsant and antimicrobial activities .
The uniqueness of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H21N3O3S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C24H21N3O3S/c1-29-21-12-11-18(15-25-27-23(28)14-17-7-3-2-4-8-17)13-19(21)16-31-24-26-20-9-5-6-10-22(20)30-24/h2-13,15H,14,16H2,1H3,(H,27,28)/b25-15+ |
Clé InChI |
GDIGZZBFYGKCQL-MFKUBSTISA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-phenyl-N'-[2-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B336006.png)
![2-FLUORO-N'~1~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B336008.png)
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methoxybenzohydrazide](/img/structure/B336009.png)

![Dimethyl 2-[(3-bromobenzoyl)amino]terephthalate](/img/structure/B336014.png)
![10-(4-bromophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336015.png)
![Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B336016.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B336017.png)
![Dimethyl 2-[(3,4-dimethoxybenzoyl)amino]terephthalate](/img/structure/B336018.png)
![N'-(4-methylbenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B336019.png)


![2-[(1-bromo-2-naphthyl)oxy]-N'-[5-bromo-2-(2-propynyloxy)benzylidene]butanohydrazide](/img/structure/B336024.png)

